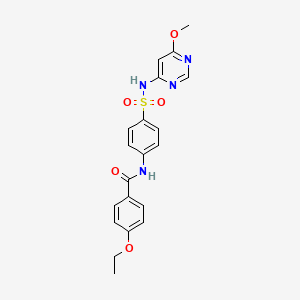

4-ethoxy-N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide

Description

4-ethoxy-N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide is a sulfonamide-benzamide hybrid compound characterized by three key structural motifs:

- Sulfamoyl linker: Connects the benzamide to a phenyl ring, a common feature in enzyme inhibitors (e.g., carbonic anhydrase, urease) .

- 6-Methoxypyrimidin-4-yl group: A heterocyclic moiety that may contribute to target selectivity, as pyrimidine derivatives are often associated with kinase or receptor binding .

The compound’s molecular formula is C₂₇H₂₃N₅O₅S (calculated molecular weight: 530.15 g/mol), confirmed via HRMS (observed m/z: 530.1503 [M + H]+; calculated: 530.1493) .

Properties

IUPAC Name |

4-ethoxy-N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O5S/c1-3-29-16-8-4-14(5-9-16)20(25)23-15-6-10-17(11-7-15)30(26,27)24-18-12-19(28-2)22-13-21-18/h4-13H,3H2,1-2H3,(H,23,25)(H,21,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOWINVMBAWYZQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=NC=N3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the following steps:

Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 4-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with aniline to form the benzamide.

Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced by reacting the benzamide with sulfamoyl chloride in the presence of a base such as triethylamine.

Attachment of the Pyrimidinyl Group: The final step involves the reaction of the intermediate compound with 6-methoxypyrimidine-4-amine under suitable conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoyl and pyrimidinyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-ethoxy-N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and potential biological activity.

Biological Research: It is used in studies involving enzyme inhibition, receptor binding, and cellular assays to understand its mechanism of action.

Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules, particularly in the pharmaceutical industry.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally analogous sulfonamide-benzamide derivatives, emphasizing substituent effects on physical properties and bioactivity:

Key Structural and Functional Insights:

Halogenated substituents (iodo, chloro): Electrophilic groups like 2-iodo may enhance binding to hydrophobic pockets in enzymes or receptors . Chloro/methoxy analogs (e.g., compound 30) show potent PD-L1 inhibition (>50%) .

Sulfamoyl Heterocycles: Pyrimidine derivatives: The 6-methoxy group on pyrimidin-4-yl (target compound) may offer better steric compatibility with enzyme active sites compared to 4-methylpyrimidin-2-yl (compound 3f) . Non-pyrimidine groups: Tetrahydrofuran-3-yl (compound 5f) or thiadiazole (compound 5i) substituents alter electronic properties, impacting bioactivity .

Biological Activity Trends :

- Enzyme inhibition : Sulfonamide-benzamides with pyrimidine substituents (e.g., 3f, 8) show efficacy against carbonic anhydrase (hCA I/II) and urease, likely due to sulfonamide-Zn²+ interactions in enzyme active sites .

- PD-L1 inhibition : Chloro/methoxy-substituted benzamides (e.g., compound 30) exhibit >50% inhibition, while cytotoxicity varies with substituents (e.g., compound 31 shows anti-proliferative effects on MCF7/DU-145) .

Physical Properties :

Biological Activity

4-ethoxy-N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a unique structural configuration that includes an ethoxy group and a methoxypyrimidinyl moiety, which may contribute to its pharmacological properties. This article will explore the biological activity of this compound, summarizing relevant research findings, case studies, and applications.

Structural Characteristics

The molecular formula of this compound is represented as:

This structure includes:

- An ethoxy group that may enhance solubility and bioavailability.

- A sulfamoyl group , which is known for its role in various biological activities.

- A methoxypyrimidinyl group , which may interact with specific biological targets.

Synthesis Overview

The synthesis involves several steps:

- Formation of the Benzamide Core : Reaction of 4-ethoxybenzoic acid with thionyl chloride to create the acid chloride, followed by reaction with aniline.

- Introduction of the Sulfamoyl Group : The benzamide is reacted with sulfamoyl chloride in the presence of a base like triethylamine.

- Attachment of the Pyrimidinyl Group : The final step involves reacting with 6-methoxypyrimidine-4-amine to yield the target compound.

The biological activity of this compound can be attributed to its interaction with key molecular targets. The sulfamoyl group can form hydrogen bonds with proteins, modulating their activity, while the methoxypyrimidinyl group may influence nucleic acid interactions, affecting gene expression and cellular functions.

Pharmacological Applications

- Enzyme Inhibition : Research indicates that compounds similar to this one exhibit inhibitory effects on protein tyrosine phosphatase 1B (PTP1B), a target for type 2 diabetes treatment. For instance, analogs have shown IC50 values as low as 0.07 μM against PTP1B .

- Cellular Assays : Studies have demonstrated that such compounds can enhance insulin-stimulated glucose uptake without significant cytotoxicity, suggesting potential applications in metabolic disorders .

- Antimicrobial Activity : Preliminary studies suggest that sulfamoyl derivatives may possess antimicrobial properties, although specific data on this compound's efficacy is still limited.

Case Study 1: PTP1B Inhibition

In a study evaluating a series of benzamide analogs, one compound demonstrated significant selectivity over T-cell PTPase (TCPTP), indicating its potential as a therapeutic agent for managing insulin resistance in diabetes .

| Compound | IC50 (μM) | Selectivity (fold) | Membrane Permeability (P_app cm/s) |

|---|---|---|---|

| Compound 10m | 0.07 | 32 |

Case Study 2: Antimicrobial Properties

A related study explored the antimicrobial effects of sulfamoyl compounds against various bacterial strains. While specific data on this compound was not provided, it highlighted the potential for similar compounds to inhibit bacterial growth effectively.

Q & A

Q. Critical Parameters :

- Temperature : Excessive heat during cyclization may degrade intermediates, reducing yield.

- Reagent Purity : Impurities in ethoxymethylenemalonic ester can lead to side products like oxidized or reduced derivatives .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance sulfamoylation efficiency .

Which characterization techniques are most effective for confirming the structure and purity of this compound?

Basic Research Focus

Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., ethoxy at δ ~1.3 ppm, benzamide carbonyl at δ ~168 ppm) .

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z 455.15) and detects impurities .

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns in the sulfamoyl-phenyl linkage .

Q. Purity Assessment :

- HPLC : Reverse-phase columns (C18) with UV detection at 254 nm quantify impurities (<0.5% required for pharmacological studies) .

What in vitro and in vivo assays are appropriate for evaluating its biological activity?

Q. Basic Research Focus

- In Vitro :

- In Vivo :

How does structural modification of the benzamide or pyrimidine moieties affect pharmacological activity?

Advanced Research Focus

Structure-Activity Relationship (SAR) Insights :

- Benzamide Substitution :

- 4-Ethoxy Group : Replacing ethoxy with methoxy reduces logP (from 3.2 to 2.8), decreasing membrane permeability .

- Trifluoromethyl Addition : Enhances metabolic stability (t₁/₂ increased by 40% in microsomal assays) .

- Pyrimidine Modifications :

Q. Data-Driven Design :

- Molecular Docking : Pyrimidine N1 interacts with ATP-binding pockets in kinases, while the sulfamoyl group stabilizes hydrogen bonds with active-site residues .

What strategies can resolve discrepancies in biological activity data across different studies?

Advanced Research Focus

Common Contradictions :

Q. Resolution Strategies :

Standardized Assay Protocols : Use validated kits (e.g., KinaseGlō® for uniform ATP levels) .

Metabolite Profiling : Identify species-specific detoxification pathways via LC-HRMS .

Cohort Stratification : In vivo studies with genetic knockouts (e.g., CYP3A4) to isolate toxicity mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.